
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a naphthyridine core substituted with a diethoxypropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine typically involves the reaction of 7-methyl-1,8-naphthyridin-2-amine with 3,3-diethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The diethoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- 3,3-Diethoxypropyl methacrylate
- 3,3-Diethoxypropylamine
Uniqueness
N-(3,3-Diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
656826-80-1 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
N-(3,3-diethoxypropyl)-7-methyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C16H23N3O2/c1-4-20-15(21-5-2)10-11-17-14-9-8-13-7-6-12(3)18-16(13)19-14/h6-9,15H,4-5,10-11H2,1-3H3,(H,17,18,19) |
Clé InChI |
CUDZECSRCUVCHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCNC1=NC2=C(C=CC(=N2)C)C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


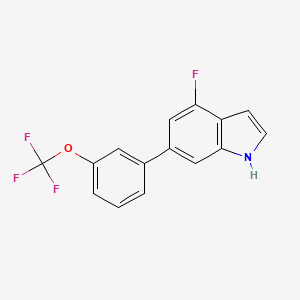
![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
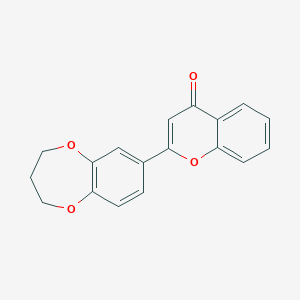

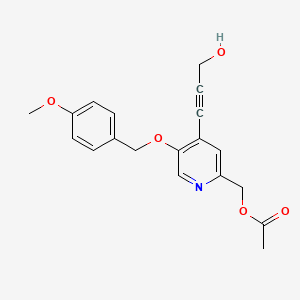
![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)

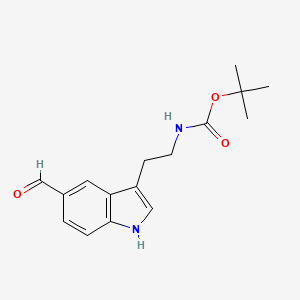
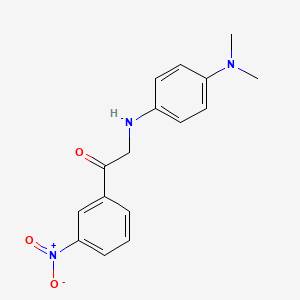
![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)

